molecular formula C8H15Cl2F2NO B2666937 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride CAS No. 2470436-08-7

1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B2666937
CAS No.: 2470436-08-7
M. Wt: 250.11
InChI Key: LEYVIVZWQKUUJS-UHFFFAOYSA-N
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Description

1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities . It is characterized by the presence of a chloro group, a difluoropiperidinyl moiety, and a propanol backbone, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride typically involves the reaction of 4,4-difluoropiperidine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The chloro and difluoropiperidinyl groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(4-fluoropiperidin-1-yl)propan-2-ol
  • 1-Chloro-3-(4,4-difluoropiperidin-1-yl)butan-2-ol
  • 1-Bromo-3-(4,4-difluoropiperidin-1-yl)propan-2-ol

Uniqueness

1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride stands out due to the presence of both chloro and difluoropiperidinyl groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYVIVZWQKUUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(CCl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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